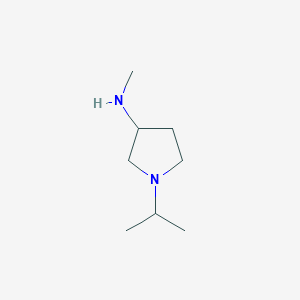

1-isopropyl-N-methylpyrrolidin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-isopropyl-N-methylpyrrolidin-3-amine is a molecule of interest in various chemical syntheses and applications. It is related to several research studies focusing on the synthesis of unnatural amino acids, key intermediates for pharmaceuticals, and the study of molecular dynamics and stereochemistry.

Synthesis Analysis

The asymmetric synthesis of unnatural amino acids using isopropylamine as an amino donor has been demonstrated through ω-transaminase-catalyzed amino group transfer between α-keto acids and isopropylamine . Another study describes the stereoselective process for preparing N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the development of an antibiotic, from a related compound using steps such as asymmetric Michael addition and stereoselective alkylation .

Molecular Structure Analysis

Dynamic NMR studies and molecular mechanics calculations have been used to investigate the stereodynamics of N-isopropyl-N-methylpropargylamine, a compound similar to this compound. These studies reveal the conformational preferences of the molecule and provide insights into the stabilization mechanisms of its structure .

Chemical Reactions Analysis

The synthesis of substituted 1-pyrrolines, which are structurally related to this compound, has been explored using N-vinylpyrrolidin-2-one as a 3-aminopropyl carbanion equivalent. This method involves reactions such as acylation, annulation, and cyclization . Additionally, a microwave-assisted, chemoselective synthesis of a novel antitumor and antimicrobial compound featuring the isopropyl group has been achieved, highlighting the versatility of reactions involving isopropylamine derivatives .

Physical and Chemical Properties Analysis

The crystallographic and spectroscopic characterization of a novel compound synthesized from isopropylamine reveals its orthorhombic centrosymmetric crystal form and the presence of two centers of chirality. The molecular geometry has been optimized using density functional theory calculations, which align well with the experimental data. The biological activity of the compound, including antitumor properties, has been attributed to functional groups such as the hydroxyl group and heterocyclic motifs . The synthesis and structure of quaternary ammonium salts derived from isopropylamine have also been studied, providing further insight into the physical and chemical properties of related compounds .

Applications De Recherche Scientifique

Synthesis and Spectral Characterization

1-isopropyl-N-methylpyrrolidin-3-amine is utilized in the synthesis of novel compounds with potential antitumor and antimicrobial properties. For instance, a study demonstrated its use in the efficient one-pot microwave-assisted synthesis of hydroxypyrrolidin2-ones, highlighting its role in creating structurally diverse and potentially bioactive molecules (Azmy et al., 2018).

NMR Spectral Analysis in Education

In educational settings, this compound has been employed in undergraduate organic laboratory experiments to demonstrate the effects of structural differences on NMR spectral patterns. This application helps in understanding fundamental concepts in organic chemistry and spectroscopy (Saba et al., 2007).

Reactivity in Chemical Synthesis

The compound is also a reactant in the synthesis of various chemical structures. For example, its reaction with halonitriles leads to the production of pyrimidines with polyhaloalkyl groups, showcasing its versatility in organic synthesis (Sosnovskikh et al., 2002).

Catalysis in Organic Reactions

This compound has been used in studies exploring catalysis, such as in the hydroamination of amines. This demonstrates its potential in facilitating and influencing the course of organic reactions (Field et al., 2003).

Involvement in Polymer Synthesis

In the field of polymer chemistry, it has been involved in the synthesis of polymers with specific end groups, which is crucial for tailoring the properties of polymers for various applications (Liu & Rimmer, 2002).

Role in Medicinal Chemistry

This compound also finds its use in medicinal chemistry, such as in the synthesis of potent and selective H3 receptor antagonists. This highlights its significance in the development of new therapeutic agents (Ku et al., 2006).

Mécanisme D'action

Action Environment

The action, efficacy, and stability of 1-isopropyl-N-methylpyrrolidin-3-amine can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Additionally, individual factors such as a person’s metabolic rate, overall health, and the presence of other substances in the body can influence the compound’s action and efficacy.

Safety and Hazards

Propriétés

IUPAC Name |

N-methyl-1-propan-2-ylpyrrolidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-7(2)10-5-4-8(6-10)9-3/h7-9H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPFFIMUVJUYQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(C1)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2506058.png)

![5-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2506061.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2506063.png)

![Tert-butyl (1R,5S)-spiro[9-azabicyclo[3.3.1]nonane-3,2'-oxirane]-9-carboxylate](/img/structure/B2506071.png)